
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
This compound contains a complex arrangement of functional groups, including a pyrazole ring and a tetrahydrothiophene structure. Its molecular formula is C15H20N4O5S with a molecular weight of approximately 360.41 g/mol. The presence of these heterocycles suggests a diverse range of biological interactions.
Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This mechanism is crucial for regulating neuronal excitability and has implications for treating various neurological disorders.
Key Findings:
- GIRK Channel Activation : The compound has demonstrated nanomolar potency in activating GIRK channels, which are vital in mediating cardiac and neuronal signaling pathways .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity across various assays:
Compound | GIRK1/2 Potency (nM ± SEM) | Efficacy (%) |
---|---|---|
11a | 609 ± 169 | 20 ± 1 |
12d | 782 ± 155 | 44 ± 3 |
12f | >4000 | >46 |
These results indicate that while some derivatives exhibit high potency, others remain inactive, emphasizing the importance of structural modifications for enhanced biological activity .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have reported its capability to inhibit cell proliferation in various human tumor cell lines, suggesting potential applications in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : A study demonstrated that the activation of GIRK channels by this compound can lead to neuroprotective effects in models of neurodegeneration, indicating its potential use in treating conditions like Parkinson's disease.
- Cardiovascular Effects : Another investigation revealed that this compound could modulate cardiac rhythm by influencing potassium channel activity, suggesting possible applications in managing arrhythmias.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research indicates that compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide exhibit promising anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This inhibition can lead to reduced production of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example, similar pyrazole-containing compounds have demonstrated activity against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 75% . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Tetrahydrothiophen Moiety : This step often involves sulfur-containing reagents.
- Final Coupling Reaction : Combining the pyrazole derivative with the methoxyphenoxy acetamide component.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study on Anti-inflammatory Activity
One study focused on evaluating the anti-inflammatory effects of a series of pyrazole derivatives, including those similar to this compound. The results indicated that certain modifications to the pyrazole ring significantly enhanced inhibitory activity against 5-lipoxygenase, leading to reduced inflammation markers in treated models .
Case Study on Anticancer Activity
In another investigation, a set of compounds based on the pyrazole framework was tested for their anticancer properties against various human cancer cell lines. The study highlighted that specific substitutions on the pyrazole ring improved cytotoxicity by enhancing interaction with cellular targets involved in cell cycle regulation . The findings suggest a pathway for optimizing these compounds for therapeutic use.
Propriétés
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-9-16(20(19-12)13-7-8-26(22,23)11-13)18-17(21)10-25-15-6-4-3-5-14(15)24-2/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFGFPGQSXBTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.